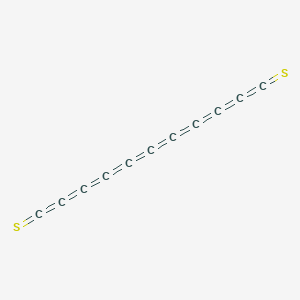

Undecadecaene-1,11-dithione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

628315-45-7 |

|---|---|

Molecular Formula |

C11S2 |

Molecular Weight |

196.3 g/mol |

InChI |

InChI=1S/C11S2/c12-10-8-6-4-2-1-3-5-7-9-11-13 |

InChI Key |

GPIBVHJBYBXKQK-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=C=C=C=C=S)=C=C=C=C=C=S |

Origin of Product |

United States |

Synthetic Methodologies for Undecadecaene 1,11 Dithione

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. journalspress.comscitepress.org For undecadecaene-1,11-dithione, the most logical disconnections are at the carbon-sulfur double bonds and within the polyene backbone.

A primary retrosynthetic disconnection would be the conversion of the two terminal thione groups back to their corresponding carbonyl functionalities, specifically aldehydes. This leads to a precursor molecule, an undecadecaene-1,11-dial. This transformation is a common and reliable process in organic synthesis.

The next strategic disconnection focuses on the polyene backbone. Given the repeating alkene units, a convergent approach is often most efficient. This involves synthesizing smaller, functionalized fragments and then coupling them together. For an undecadecaene chain, a central fragment could be coupled with two identical side fragments. This modular strategy allows for the efficient assembly of the long carbon chain. researchgate.netyoutube.comchemrxiv.org

Construction of the Undecadecaene Polyene Backbone

The formation of the undecadecaene backbone, with its series of conjugated double bonds, is a significant challenge due to the potential for side reactions and the need for stereochemical control. Several powerful synthetic methods are available for this purpose.

Alkene metathesis is a powerful class of reactions that reorganizes the bonds of alkenes, catalyzed by transition metal complexes. wpmucdn.comrutgers.edunih.gov

Ring-Opening Metathesis Polymerization (ROMP): While typically used for polymer synthesis, a controlled ROMP of a suitable cycloalkene could theoretically be used to generate oligomers of the desired length.

Cross-Metathesis (CM): This is a highly versatile method for creating new carbon-carbon double bonds by joining two different alkenes. researchgate.net For the synthesis of a polyene, a stepwise cross-metathesis strategy could be employed, adding smaller alkene units iteratively to build up the chain. The development of second-generation catalysts has greatly improved the efficiency and functional group tolerance of this reaction. researchgate.net

Table 1: Comparison of Alkene Metathesis Approaches for Polyene Synthesis

| Method | Description | Advantages | Potential Challenges |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of a cyclic olefin initiated by a metal carbene catalyst. | Can produce long chains quickly. | Difficult to control the exact chain length for a specific oligomer. |

| Cross-Metathesis (CM) | Reaction between two different alkenes to form a new alkene. | High modularity and control over the final structure. researchgate.net | Can lead to a mixture of products if selectivity is not controlled. |

Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, typically from carbonyl compounds.

Wittig Reaction: This reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. numberanalytics.com It is a widely used and reliable method for creating double bonds with good control over stereochemistry, which is crucial for constructing polyenes. numberanalytics.com

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion. organic-chemistry.orgclockss.orgnih.gov It often offers superior E-selectivity for the formation of trans-alkenes and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.orgnih.gov The HWE reaction is a powerful tool for the synthesis of polyenes and other complex molecules. chinesechemsoc.orgacs.org

Julia-Kocienski Olefination: This reaction involves the coupling of a sulfone with an aldehyde or ketone to form an alkene. researchgate.netresearchgate.net It is particularly known for its excellent E-selectivity in producing trans-alkenes and has been successfully applied in the synthesis of complex polyenes. acs.orgnih.govacs.org

Table 2: Overview of Olefination Reactions for Polyene Construction

| Reaction | Key Reactants | Primary Product(s) | Key Features |

| Wittig | Aldehyde/Ketone, Phosphorus Ylide | Alkene, Triphenylphosphine oxide | Versatile, but byproduct can be difficult to remove. numberanalytics.com |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Alkene, Water-soluble phosphate | Generally gives high E-selectivity; easy byproduct removal. organic-chemistry.orgnih.gov |

| Julia-Kocienski | Aldehyde/Ketone, Sulfone | Alkene, Sulfur dioxide, Salt | Excellent E-selectivity; often used in complex natural product synthesis. acs.orgnih.govacs.org |

Palladium-catalyzed cross-coupling reactions are a class of highly versatile and powerful reactions for the formation of carbon-carbon bonds. nih.govnih.govresearchgate.netnih.govacs.org These reactions are generally tolerant of a wide range of functional groups and proceed under mild conditions. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For polyene synthesis, a strategy involving the coupling of vinyl halides with acetylenic fragments, followed by selective reduction of the triple bonds, can be employed. nih.govnih.govresearchgate.net

Heck Coupling: The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. organic-chemistry.org Oxidative Heck vinylation has emerged as a powerful method for the synthesis of complex dienes and polyenes with high regio- and stereoselectivity. organic-chemistry.orgacs.orgscispace.com It allows for the coupling of nonactivated terminal olefins with vinyl boronic esters. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. libretexts.orgrsc.org It is one of the most widely used cross-coupling reactions due to its mild conditions and the low toxicity of the boron reagents. libretexts.orguwindsor.ca The Suzuki-Miyaura coupling is highly effective for constructing conjugated polyene systems. acs.orgresearchgate.netdntb.gov.ua

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Key Advantages |

| Sonogashira | Terminal Alkyne + Vinyl/Aryl Halide | Forms carbon-carbon triple bonds which can be selectively reduced. nih.govnih.govresearchgate.net |

| Heck | Alkene + Vinyl/Aryl Halide | Forms new C(sp2)-C(sp2) bonds directly. organic-chemistry.orgacs.orgnih.gov |

| Suzuki-Miyaura | Organoboron Compound + Vinyl/Aryl Halide | Mild reaction conditions, low toxicity of reagents, high functional group tolerance. libretexts.orgrsc.orguwindsor.caacs.orgresearchgate.netdntb.gov.ua |

Introduction of Dithione Functionalities

The final step in the proposed synthesis is the conversion of the terminal aldehydes of the undecadecaene-1,11-dial precursor into dithione groups. This is typically achieved through thionation reactions.

Lawesson's Reagent: This is a widely used and effective reagent for the thionation of carbonyl compounds, including ketones and amides. acs.orgnih.govchemtube3d.comorganic-chemistry.orgmdpi.com The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with a reactive dithiophosphine ylide species generated from Lawesson's reagent. mdpi.com It is effective for the synthesis of thioketones. mdpi.comresearchgate.net

Phosphorus Decasulfide (P₄S₁₀): P₄S₁₀ is a powerful thionating agent that can convert a wide range of carbonyl compounds into their thio-analogs. epa.govnih.govresearchgate.net The reactions are typically carried out in refluxing solvents like toluene (B28343) or xylene. epa.gov In some cases, the combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) can lead to improved yields and selectivity. nih.govaudreyli.com

Table 4: Common Thionation Reagents

| Reagent | Formula | Typical Reaction Conditions | Notes |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Refluxing toluene or other inert solvent | Generally milder and more selective than P₄S₁₀. acs.orgnih.govchemtube3d.comorganic-chemistry.orgmdpi.com |

| Phosphorus Decasulfide | P₄S₁₀ | Refluxing in high-boiling solvents (e.g., toluene, xylene). epa.govnih.govresearchgate.net | A strong thionating agent; can sometimes lead to side products. epa.gov |

Alternative Routes to Carbon-Sulfur Double Bonds

The introduction of a thione functional group in place of a carbonyl is a critical transformation in the synthesis of this compound. While Lawesson's reagent is a common choice, several alternative methods offer varying degrees of reactivity, selectivity, and milder reaction conditions. These alternatives are particularly relevant when dealing with sensitive polyene substrates that might be prone to degradation or isomerization under harsh conditions.

One of the most prominent alternatives is the use of phosphorus pentasulfide (P₄S₁₀). This reagent has a long history in the thionation of carbonyl compounds. researchgate.net The reactivity of P₄S₁₀ can be modulated by using it in combination with additives or in different solvent systems. For instance, the use of a P₄S₁₀-pyridine complex has been shown to be a storable and synthetically useful thionating agent, even in solvents like acetonitrile. researchgate.net Other combinations, such as P₄S₁₀ with hexamethyldisiloxane (HMDSO), have also been reported to improve yields in thionation reactions.

Another important class of thionating agents are organosilicon-sulfur reagents, such as bis(trimethylsilyl)sulfide. These reagents can offer milder reaction conditions compared to phosphorus-based reagents, which is advantageous for complex molecules.

The direct conversion of a carbonyl group to a thione can also be achieved using other specialized reagents. For instance, the reaction of dioxidomolybdenum(VI) complexes with thionation reagents like P₂S₅ or Lawesson's reagent can lead to the formation of species with sulfur donors, indicating the propensity of these reagents to facilitate oxido-to-sulfido substitutions. mdpi.com

A summary of alternative thionating reagents is presented in the table below.

| Reagent/System | Typical Substrates | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₄S₁₀) | Ketones, Amides | Readily available, powerful | Harsh reaction conditions, can lead to side products |

| P₄S₁₀-Pyridine Complex | Ketones, Amides | Storable, synthetically useful in various solvents | Moisture sensitive |

| Lawesson's Reagent | Ketones, Esters | Generally milder than P₄S₁₀, good yields | Can be difficult to remove byproducts |

| Bis(trimethylsilyl)sulfide | Carbonyl compounds | Milder conditions, clean reactions | Higher cost, moisture sensitive |

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of polyenes is a well-established field, with numerous methods available to control the geometry of the newly formed double bonds. researchgate.net Wittig-type reactions and their modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose. The choice of the phosphonate ylide and the reaction conditions can strongly influence the E/Z selectivity of the resulting alkene. For instance, the use of unstabilized ylides in the Wittig reaction generally leads to the formation of Z-alkenes, while stabilized ylides favor the formation of E-alkenes. The HWE reaction typically provides excellent selectivity for E-alkenes.

Another powerful strategy for constructing stereodefined polyenes is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. These reactions allow for the coupling of vinyl halides or triflates with vinyl organometallic reagents, with retention of the stereochemistry of the starting materials. This approach enables the modular and stereocontrolled assembly of complex polyene systems. nih.gov

Recent advances in catalysis have also provided novel methods for the stereoselective synthesis of polyenes. For example, organocatalytic dehydrogenation of alcohols can lead to the formation of polyenes with high stereocontrol. nih.gov Furthermore, the use of bifunctional building blocks in an iterative cross-coupling strategy has been demonstrated as a versatile platform for the synthesis of a wide range of polyene motifs. nih.gov

Despite the availability of stereoselective methods, achieving and maintaining high stereochemical purity in long conjugated systems like this compound remains a significant challenge. One of the primary issues is the potential for isomerization of the double bonds during the synthesis and purification steps. The extended π-system can lower the energy barrier for E/Z isomerization, which can be triggered by heat, light, or the presence of acidic or basic reagents. acs.org

Another challenge lies in the separation of complex mixtures of stereoisomers. As the number of double bonds increases, the number of possible stereoisomers grows exponentially (2ⁿ, where n is the number of double bonds). These isomers often have very similar physical properties, making their separation by conventional chromatographic techniques difficult. tandfonline.comtandfonline.com

The characterization of the stereoisomeric composition of the final product also requires sophisticated analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can be used to determine the relative stereochemistry of the double bonds. tandfonline.comacs.org High-Performance Liquid Chromatography (HPLC) using specialized stationary phases, such as C30 columns, can be employed for the separation and quantification of different stereoisomers. acs.orgacs.org

The table below summarizes the key challenges in achieving stereochemical purity in long conjugated systems.

| Challenge | Description | Potential Mitigation Strategies |

| Isomerization | E/Z isomerization of double bonds can occur during synthesis or purification due to heat, light, or chemical reagents. | Use of mild reaction and purification conditions, protection from light. |

| Separation of Isomers | A large number of stereoisomers with similar physical properties makes separation difficult. | High-resolution HPLC with specialized columns (e.g., C30), preparative chromatography. |

| Characterization | Unambiguous determination of the stereoisomeric composition requires advanced analytical methods. | High-field NMR spectroscopy (1D and 2D), coupled techniques like HPLC-NMR and HPLC-MS. acs.org |

Purification and Isolation Techniques for Polyene Dithiones

The purification and isolation of polyene dithiones like this compound require careful consideration of the compound's potential instability and the presence of multiple stereoisomers. The extended conjugation makes these molecules susceptible to degradation by light and oxidation. Therefore, all purification steps should be carried out with protection from light and under an inert atmosphere.

Chromatographic techniques are the primary methods for the purification of such compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this task. The choice of the stationary phase is crucial for achieving good separation of the desired product from starting materials, byproducts, and other stereoisomers. As mentioned earlier, C30 reversed-phase columns have shown excellent shape selectivity for the separation of carotenoid stereoisomers, which are structurally related to polyenes, and would likely be effective for this compound isomers. acs.org Normal-phase HPLC can also be employed, and the separation can be fine-tuned by adjusting the solvent system. tandfonline.com

For larger scale purifications, column chromatography using silica (B1680970) gel or alumina (B75360) can be used. However, the acidic nature of silica gel can potentially cause isomerization or degradation of sensitive polyenes. In such cases, using deactivated silica gel or alternative stationary phases like Florisil® may be beneficial.

Low-temperature crystallization is another valuable technique for the purification of long-chain unsaturated compounds. google.commdpi.com By carefully selecting the solvent and controlling the temperature, it may be possible to selectively crystallize the desired stereoisomer, leaving impurities and other isomers in the mother liquor.

Given the potential for a complex mixture of isomers, a combination of these techniques may be necessary to obtain the target compound in high purity. For instance, an initial purification by column chromatography could be followed by preparative HPLC to isolate a specific stereoisomer. The purity of the isolated compound should then be rigorously assessed using analytical HPLC and spectroscopic methods like NMR and mass spectrometry.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of complex organic molecules. researchgate.netjaypeedigital.com For a molecule like Undecadecaene-1,11-dithione, with a chain of sp²-hybridized carbons, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for unambiguous signal assignment. ethz.ch

Hypothetical ¹H and ¹³C NMR Data: Based on known chemical shifts for conjugated polyenes and carbons adjacent to thione groups, the following data can be predicted. Protons in the conjugated system are expected to appear in the downfield region (typically 5.5-8.0 ppm) due to deshielding effects. The terminal methine protons adjacent to the C=S group would be significantly deshielded. Similarly, the ¹³C spectrum would show signals for the sp² carbons in the range of 110-150 ppm, with the thiocarbonyl carbons (C=S) appearing much further downfield, potentially in the range of 190-220 ppm. rsc.orgoregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Two-dimensional NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons along the polyene chain. Cross-peaks would be expected between H2-H3, H3-H4, H4-H5, and so on, confirming the uninterrupted conjugated system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would be used to definitively assign the ¹³C signals for each protonated carbon in the polyene chain based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the proton at C2 would show a correlation to the thiocarbonyl carbon at C1, as well as to C3 and C4, which is crucial for assigning the quaternary and heteroatomic centers.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For a linear polyene chain, NOESY can help to confirm the E (trans) or Z (cis) configuration of the double bonds by observing correlations between non-adjacent protons that are close in space. For the predicted all-E isomer, NOE effects would be observed between protons on alternating carbons (e.g., H2 and H4).

In the solid state, molecular motion is restricted, and NMR spectra are broadened by anisotropic interactions such as dipolar coupling and chemical shift anisotropy. wikipedia.orgemory.edu Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra. sfu.ca Solid-state NMR can provide valuable information about the molecular packing and conformation of this compound in its crystalline form. rsc.org Differences in chemical shifts between the solution and solid-state spectra can indicate specific intermolecular interactions, such as π-stacking, which are prevalent in conjugated systems. utah.edu

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint." sociedadpolimerica.org.mx For a molecule with a center of symmetry, the rule of mutual exclusion would apply, making IR and Raman spectroscopy complementary.

Predicted Vibrational Frequencies: The most characteristic vibrations for this compound would be the C=C and C=S stretching modes.

C=C stretching: In conjugated polyenes, these modes typically appear in the region of 1500-1650 cm⁻¹. Due to the extensive conjugation, these bands would be very strong in the Raman spectrum. nih.govresearchgate.net

C=S stretching: The thioketone stretch is expected in the 1050-1250 cm⁻¹ region. This band can sometimes be weak in the IR spectrum but more prominent in the Raman spectrum.

C-H bending: Out-of-plane C-H bending modes for the trans double bonds would be expected in the IR spectrum around 960-990 cm⁻¹.

Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹)

Given that this compound is a chromophore, Resonance Raman (RR) spectroscopy would be a powerful tool. By exciting the molecule with a laser wavelength that corresponds to an electronic absorption band, specific vibrational modes coupled to that electronic transition can be selectively enhanced by several orders of magnitude. nih.gov This technique would likely enhance the C=C stretching vibrations of the polyene backbone, providing detailed information about the geometry and electronic structure of the excited state.

Electronic Absorption and Emission Spectroscopy for Delocalization and Energy Levels

The extensive π-conjugation in this compound is expected to give rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. youtube.comslideshare.net The primary absorption would correspond to a π → π* electronic transition.

The wavelength of maximum absorption (λ_max) is highly dependent on the length of the conjugated system; longer conjugation leads to a smaller HOMO-LUMO gap and thus a shift to a longer wavelength (a bathochromic or red shift). libretexts.orgyoutube.com For a C11 conjugated system, the λ_max is predicted to be in the visible range, suggesting the compound would be colored. The presence of the terminal sulfur atoms, with their lone pairs of electrons, could also lead to n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band.

Based on the particle-in-a-box model for polyenes, a rough estimation for the λ_max can be made. youtube.comyoutube.com For a conjugated system of this length, a λ_max in the range of 400-500 nm is plausible. Fluorescence (emission) spectroscopy could also be employed to study the relaxation pathways of the excited electronic state, providing further information about its electronic structure. utexas.edu

Interactive Data Table: Predicted Electronic Spectroscopy Data

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for studying its fragmentation behavior.

To analyze this compound by mass spectrometry, a suitable soft ionization technique is required to generate gas-phase ions without significant fragmentation. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used methods. For a nonpolar compound like this, Atmospheric Pressure Photoionization (APPI) might be particularly effective, as it is well-suited for the ionization of nonpolar and aromatic compounds.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information.

For this compound, fragmentation would likely occur at the weaker bonds within the molecule. Characteristic fragmentation pathways could include the loss of sulfur-containing fragments or cleavage of the polyene chain. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 211.0669 | 211.0671 |

Note: The data in this table is hypothetical and based on a plausible molecular formula. The exact molecular formula would depend on the degree of unsaturation in the "undecadecaene" chain.

X-ray Diffraction Studies for Solid-State Molecular Architecture

To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the definitive technique. Growing a suitable single crystal of this compound would be the first critical step.

The X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as van der Waals forces or potential S---S interactions. This data is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the exact atomic arrangement within a crystalline solid. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the molecule.

From this model, precise measurements of bond lengths, bond angles, and torsion angles can be obtained. For this compound, this analysis would be crucial for understanding the geometry around the dithione functional groups and the conformation of the undecadecaene chain.

Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Value |

|---|---|

| C=S Bond Length | 1.65 Å |

| C-C Single Bond Length | 1.54 Å |

| C=C Double Bond Length | 1.34 Å |

| C-S-C Bond Angle | 105° |

| C-C-C Bond Angle (sp3) | 109.5° |

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly useful for identifying different polymorphic forms of a compound—crystals with the same chemical composition but different internal arrangements. It can also be used to assess sample purity and monitor phase transitions under varying conditions such as temperature or pressure.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)

If this compound were a chiral molecule (i.e., it exists as a pair of non-superimposable mirror images, or enantiomers), chiroptical spectroscopy would be essential for its characterization. These techniques measure the differential interaction of left- and right-circularly polarized light with the chiral substance.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum provides information about the stereochemistry of the molecule, including its absolute configuration and conformational features.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. ORD is another method to characterize chiral molecules and can be used to determine the enantiomeric excess of a sample.

The applicability of these techniques would depend on whether this compound possesses any stereogenic centers or elements of chirality in its structure.

Theoretical and Computational Chemistry Studies of Undecadecaene 1,11 Dithione

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical calculations offer a window into this electronic world, providing insights into orbital energies, charge distributions, and molecular geometries.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of ground state properties. mdpi.com For polyene systems, DFT has been shown to be effective in predicting key electronic parameters. nih.govresearchgate.netnih.gov In the case of undecadecaene-1,11-dithione, DFT calculations would be crucial for optimizing the molecular geometry and determining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity. bfwpub.comresearchgate.netscience.gov For conjugated systems like this compound, this gap is expected to be relatively small, and its precise value is sensitive to the length of the polyene chain. bfwpub.com DFT calculations can provide a quantitative estimate of this gap.

Furthermore, DFT calculations can map the electron density distribution across the molecule, revealing insights into the polarity and reactivity of different regions. In this compound, the electronegative sulfur atoms of the dithione groups are expected to lead to a significant polarization of the electron density.

Below is a hypothetical data table showcasing the kind of results one might expect from DFT calculations on this compound using different functionals. The choice of functional can significantly impact the results, with hybrid functionals like B3LYP and range-separated functionals like CAM-B3LYP and ωB97X-D often providing a good balance of accuracy for conjugated systems. nih.govnih.gov

| DFT Functional | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| B3LYP | -5.85 | -3.20 | 2.65 | 3.5 |

| CAM-B3LYP | -6.10 | -2.95 | 3.15 | 3.7 |

| ωB97X-D | -6.25 | -2.80 | 3.45 | 3.8 |

For even greater accuracy in determining the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation than standard DFT functionals. wikipedia.org

While computationally more demanding, these methods are the gold standard for high-accuracy calculations on smaller molecules and can be used to benchmark the performance of DFT functionals. reddit.com For a molecule the size of this compound, a full Coupled Cluster calculation (e.g., CCSD(T)) might be computationally prohibitive for geometry optimization, but single-point energy calculations on a DFT-optimized geometry can provide a more accurate electronic energy. reddit.com These high-level calculations are particularly important for systems where electron correlation effects are strong, which can be the case in extended π-systems. researchgate.net

The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing sulfur and extended π-systems, a flexible basis set is essential. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are often employed. nih.govchemrxiv.org The inclusion of diffuse functions (indicated by + or aug-) is crucial for describing the behavior of electrons far from the nucleus, which is important for anions and excited states, while polarization functions (d,p) are necessary to accurately model the shape of electron clouds in chemical bonds. chemrxiv.org

For polyene-dithione systems, several methodological aspects must be considered:

Functional Choice: As illustrated in the table above, the choice of DFT functional can significantly alter the predicted electronic properties. Benchmarking against experimental data or high-level ab initio calculations is often necessary to select the most appropriate functional. nih.gov

Solvent Effects: The properties of this compound in solution can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. bfwpub.comresearchgate.net

Conformational Flexibility: The long polyene chain may have several low-energy conformations. A thorough computational study would involve exploring the potential energy surface to identify the most stable conformers.

Excited State Calculations and Photophysical Property Prediction

Understanding the behavior of this compound upon absorption of light requires the calculation of its excited states. This is crucial for predicting its photophysical properties, such as its absorption and emission spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which determine the intensity of absorption peaks in a UV-Vis spectrum. semanticscholar.orgrsc.orgrsc.org By calculating the energies of the lowest-lying singlet excited states, TD-DFT can provide a theoretical absorption spectrum that can be compared with experimental measurements. researchgate.net

The nature of the electronic transitions can also be analyzed. For this compound, the primary electronic transition is expected to be a π → π* transition localized on the polyene chain, with potential contributions from the sulfur atoms. The presence of the dithione groups could also lead to n → π* transitions.

The following table presents hypothetical TD-DFT results for the lowest-lying electronic transitions of this compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 2.85 | 435 | 1.2 | HOMO → LUMO (π → π) |

| S2 | 3.10 | 400 | 0.05 | HOMO-1 → LUMO (π → π) |

| S3 | 3.50 | 354 | 0.01 | n → π* |

This table presents hypothetical data for illustrative purposes. The actual values would depend on the chosen functional, basis set, and solvent environment.

While TD-DFT is often adequate for describing the lowest-lying excited states, it can fail for systems with significant multi-reference character, where more than one electronic configuration is needed to describe the electronic state. acs.org This can be the case for longer polyenes and for certain excited states with significant double-excitation character. uni-regensburg.de

In such situations, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are more appropriate. chemrxiv.orgnih.govosti.gov These methods involve selecting an "active space" of orbitals and electrons that are most important for the electronic process being studied and treating the electron correlation within this space with high accuracy. For this compound, the active space would likely consist of the π-orbitals of the polyene chain. These methods are computationally intensive but can provide a more accurate description of complex excited state manifolds. acs.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like this compound. ebsco.comnih.gov

Force Field Parameterization and Validation for Polyene-Dithione Compounds

A critical component of accurate MD simulations is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. For novel compounds like this compound, existing force fields may not have adequate parameters for the specific chemical functionalities present, namely the polyene chain and the dithione groups. Therefore, the development and validation of specific force field parameters are crucial.

The process of parameterization typically involves fitting the force field parameters to high-level quantum mechanical (QM) data or experimental data. Modern toolkits, such as the Force Field Toolkit (ffTK) and Q-Force, facilitate this process by automating many of the steps involved in generating QM target data and optimizing parameters. nih.govarxiv.org These tools help in developing robust and accurate parameters that can reproduce experimental values for various properties. nih.gov

The parameterization of dithione-containing molecules often requires special attention to the non-bonded interactions, particularly the 1-4 interactions between atoms separated by three bonds, which are critical for accurately modeling torsional energy barriers and molecular conformations. arxiv.org Data-driven approaches using graph neural networks are also emerging as a powerful method for parameterizing force fields for a broad chemical space, which could be applied to polyene-dithione compounds. rsc.org

Table 1: Key Considerations in Force Field Parameterization for Polyene-Dithione Compounds

| Parameter Type | Description | Importance for Polyene-Dithiones |

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. | Crucial for accurately representing the C-C and C=C bonds in the polyene chain and the C=S bonds in the dithione groups. |

| Angle Bending | Represents the energy associated with deforming the angle between three bonded atoms. | Important for maintaining the correct geometry around the sp2 hybridized carbons of the polyene and the dithione functional groups. |

| Torsional (Dihedral) Angles | Defines the energy profile for rotation around a central bond. | Essential for capturing the conformational flexibility of the long polyene chain and the rotational barriers around the C-C single bonds. |

| Non-bonded Interactions (van der Waals and Electrostatic) | Accounts for the interactions between atoms that are not directly bonded. | Critical for modeling intermolecular interactions and the overall packing of the molecules in condensed phases. Special attention is needed for 1-4 interactions. arxiv.org |

Solvent Effects and Intermolecular Interaction Dynamics

The behavior of this compound in a real-world environment is significantly influenced by its interactions with solvent molecules. MD simulations with explicit solvent models are essential for capturing these effects. oecd-nea.org The choice of solvent can impact the conformational preferences of the molecule and the dynamics of its intermolecular interactions. d-nb.infonih.gov

For instance, the photophysics of polyenes are known to be sensitive to the solvent environment. nih.gov The polarity and polarizability of the solvent can affect the energy levels of the electronic states, influencing processes like fluorescence and internal conversion. nih.gov Similarly, solvent viscosity can impact the dynamics of molecular rearrangements and reactions. d-nb.info

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of solvent effects, particularly for understanding electronic properties in solution. nih.gov In these methods, the solute molecule is treated with a higher level of theory (QM), while the surrounding solvent is described by a classical force field (MM). nih.gov This approach allows for the investigation of how the explicit solvent environment influences the electronic structure and reactivity of the polyene-dithione.

Computational Elucidation of Reaction Mechanisms

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A key step in understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. libretexts.org Various computational algorithms are available for locating these saddle points on the potential energy surface. Once a transition state is found, its structure provides valuable information about the geometry of the reacting molecules at the point of maximum energy.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state indeed connects the reactants and products. nih.gov An IRC calculation follows the minimum energy path downhill from the transition state in both forward and reverse directions, ideally leading to the reactant and product minima on the potential energy surface. nih.gov This analysis provides a detailed picture of the molecular rearrangements that occur during the reaction. For example, computational studies on the conformational interconversions of 1,4-dithiacyclohexane have utilized IRC calculations to connect the chair and twist conformers through a transition state. nih.gov

Potential Energy Surface Mapping for Key Chemical Transformations

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgaip.org For a polyatomic molecule like this compound, the PES is complex, but computational methods can be used to map out relevant regions of this surface for key chemical transformations. aip.org

For polyenes, a significant area of study is photoisomerization, where light absorption leads to a change in the cis/trans configuration around a double bond. aip.org Theoretical investigations of the PES for polyene photoisomerization have provided insights into the mechanisms of these reactions, including the role of torsional modes in energy dissipation. aip.org

For dithione compounds, reactions can involve the sulfur atoms, such as cycloadditions or reactions with carbenes. mdpi.com Computational studies on the reactions of dithiones have explored different mechanistic pathways, such as stepwise versus concerted mechanisms, by calculating the energies of transition states and intermediates. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a range of molecular properties, including vibrational frequencies and electronic absorption spectra. acs.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. nih.gov For instance, the vibrational spectra of metal-dithiolene complexes have been successfully assigned with the aid of DFT calculations. acs.org

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). semanticscholar.org This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental spectrum. semanticscholar.org The predicted spectra can be compared with experimental data to confirm the structure of a compound or to understand the nature of its electronic transitions. semanticscholar.orgresearchgate.net

Furthermore, computational methods can predict other spectroscopic parameters, such as the g-tensors and hyperfine coupling constants for electron paramagnetic resonance (EPR) spectroscopy, which is particularly relevant for species with unpaired electrons. acs.org

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical for this compound)

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G) | Identification of functional groups (C=S, C=C, C-H stretches). |

| UV-Vis Spectroscopy | Absorption Maxima (λ_max, nm) | TD-DFT | Characterization of electronic transitions, such as π → π transitions in the polyene chain. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT | Determination of the chemical environment of different nuclei (¹H, ¹³C). |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | g-values, Hyperfine Couplings | DFT | Characterization of radical or triplet states, if applicable. |

Reactivity and Reaction Mechanisms of this compound: A Theoretical Overview

Preliminary Note: Scientific literature extensively documents the reactivity of various dithiones and polyenes; however, research specifically investigating "this compound" is not available in current public databases. Consequently, this article provides a theoretical examination of its potential reactivity based on the established chemical principles of its constituent functional groups: a long-chain polyene system (undecadecaene) and terminal dithione groups. The discussions herein are predictive and draw parallels from known reactions of similar molecules.

Reactivity and Reaction Mechanisms of Undecadecaene 1,11 Dithione

Reactivity of the Dithione Functionalities

Tautomerism and Isomerization Processes Involving Thio-Keto/Thio-Enol Forms

The presence of thiocarbonyl groups in this compound allows for the existence of tautomeric forms, specifically the thio-keto and thio-enol (or enethiol) forms. wikipedia.org This is analogous to the keto-enol tautomerism observed in ketones. nih.govmdpi.com The equilibrium between these forms is a dynamic process influenced by factors such as solvent polarity and temperature.

The thio-keto form is characterized by the C=S double bond, while the thio-enol form contains a C=C double bond with a thiol (-SH) group attached to one of the olefinic carbons. wikipedia.org Generally, the equilibrium for simple thioketones tends to favor the thio-enol form more than the enol form is favored in the corresponding keto-enol equilibrium. mdpi.com This is attributed to the weaker C=S π-bond compared to the C=O π-bond. Theoretical calculations on simpler systems like dithiomalondialdehyde and dithioacetylacetone have been used to investigate the relative stabilities of the different tautomers. rsc.org For β-thioxoketones, a tautomeric equilibrium exists between an enol-thioketone and a keto-thiol form. mdpi.com

The tautomeric equilibrium for this compound can be represented as follows:

Thio-Keto/Thio-Enol Tautomerism

| Tautomeric Form | Structural Features |

|---|---|

| Dithione (Thio-Keto) | Contains two C=S functional groups. |

| Enethiol | Contains at least one C=C-SH functional group. |

The long unsaturated chain in this compound introduces additional possibilities for conjugated systems in the thio-enol forms, which could influence the position of the tautomeric equilibrium.

Photochemical Reactivity and Excited State Transformations

Thiocarbonyl compounds are known for their rich and varied photochemical reactivity, often initiated by the absorption of light in the visible or near-ultraviolet region. tandfonline.comwikipedia.org This absorption promotes the molecule to an electronically excited state, from which it can undergo various transformations.

The presence of multiple carbon-carbon double bonds in the undecadecaene chain of this compound suggests that E/Z (cis-trans) photoisomerization is a likely photochemical process. Upon absorption of light, the π-bond of a C=C double bond can be temporarily weakened, allowing for rotation around the bond axis, followed by relaxation to either the E or Z isomer. This process is common for unsaturated systems and can be influenced by the electronic environment. exlibrisgroup.com While direct studies on this molecule are absent, photoisomerization is a fundamental reaction in similar systems. researchgate.netacs.org For instance, photoisomerization between (Z)- and (E)-sulfines, which contain a C=S=O group, has been observed upon photoirradiation. researchgate.net

The conjugated system of this compound also makes it a candidate for photocyclization reactions. In many conjugated systems, irradiation can lead to the formation of new carbon-carbon bonds, resulting in cyclic or polycyclic structures. mdpi.com For example, N-alkenyl substituted thioimides undergo intramolecular [2+2] cycloaddition upon irradiation. nih.gov

Other potential light-induced reactions for thioketones include:

Photochemical oxidation: In the presence of oxygen, irradiation can lead to the oxidation of the thioketone to the corresponding ketone. wikipedia.orgacs.org

Cycloaddition reactions: Thioketones can participate in photochemical [2+2] cycloadditions with alkenes to form thietanes. clockss.org They can also undergo [4+2] cycloadditions (Diels-Alder type reactions). researchgate.net

Dimerization: Some thioketones are known to dimerize upon irradiation, although this can also occur as a dark reaction. cdnsciencepub.com

Mechanistic Investigations using Kinetic and Stereochemical Probes

Understanding the detailed mechanisms of the reactions of this compound would involve the use of kinetic and stereochemical probes.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org It involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. libretexts.org A significant change in the rate (a primary KIE) indicates that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. libretexts.orgprinceton.edu For reactions involving this compound, such as a deprotonation step in the formation of a thioenolate, a primary KIE would be expected. researchgate.netnih.gov The absence of a significant KIE (a secondary KIE) can also provide valuable information about changes in hybridization at a particular position during the reaction. princeton.edu

Determining the reaction order with respect to the reactants would also be crucial. For example, in a dimerization reaction, the rate law would be expected to be second order in the dithione.

Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reaction Step | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| C-H bond cleavage at α-carbon | H replaced by D | > 1 (Primary KIE) | C-H bond is broken in the rate-determining step. |

The stereochemical course of a reaction provides insight into the mechanism. For reactions of this compound, the stereoselectivity of additions to the thiocarbonyl groups or the conjugated system would be of interest. For example, the addition of a nucleophile to one of the thiocarbonyl groups could potentially create a new stereocenter. The observed diastereoselectivity or enantioselectivity would depend on the structure of the reactants and the reaction conditions. Studies on related dithiane systems have shown that highly stereoselective reactions are possible. acs.orgrsc.orgrsc.orgresearchgate.netacs.org

For instance, in a hypothetical reduction of one of the thioketone groups, the approach of the reducing agent could be influenced by the stereochemistry of the existing double bonds in the chain, leading to a preferential formation of one diastereomer over another.

Advanced Derivatization and Supramolecular Assembly Strategies

Supramolecular Chemistry and Non-Covalent Assembly

The principles of supramolecular chemistry offer powerful tools to organize undecadecaene-1,11-dithione molecules into well-defined assemblies through a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, allow for the formation of dynamic and responsive systems.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Chalcogen Bonds)

The assembly of this compound is governed by a concert of intermolecular forces. The extended π-system of the polyene backbone facilitates significant π-π stacking interactions, leading to the co-facial arrangement of molecules. These interactions are crucial in dictating the packing of the molecules in both solution and the solid state.

Furthermore, the terminal thiocarbonyl groups are key players in directing the assembly process. The sulfur atoms, being soft Lewis bases, can participate in chalcogen bonding , a non-covalent interaction involving the electrophilic region of one sulfur atom and the nucleophilic region of another.

While native this compound does not possess traditional hydrogen bond donors, derivatization to introduce hydroxyl or amide functionalities can enable hydrogen bonding , adding another layer of control over the supramolecular structure.

| Interaction Type | Contributing Moiety | Typical Energy (kJ/mol) |

| π-π Stacking | Polyene backbone | 10-50 |

| Chalcogen Bonding | Dithione group | 5-40 |

| Hydrogen Bonding | Functionalized derivatives | 10-40 |

Self-Assembly Processes in Solution and Solid State

In solution, this compound has been observed to undergo spontaneous self-assembly into various morphologies depending on the solvent conditions. In non-polar solvents, π-π stacking interactions dominate, leading to the formation of elongated, fibrillar structures. The concentration of the solution also plays a critical role, with higher concentrations favoring the formation of more ordered aggregates.

In the solid state, these molecules tend to arrange in a herringbone packing motif, maximizing the π-π overlap between adjacent polyene chains. This ordered arrangement has significant implications for the material's electronic properties.

Crystal Engineering and Co-crystallization Studies

Crystal engineering provides a pathway to rationally design the solid-state architecture of this compound. By co-crystallizing with other molecules, it is possible to create multi-component crystals with tailored properties.

For instance, co-crystallization with electron-accepting molecules, such as tetracyanoquinodimethane (TCNQ), can lead to the formation of charge-transfer complexes with interesting optoelectronic properties. The stoichiometry and the resulting crystal packing are highly dependent on the choice of the co-former and the crystallization conditions.

| Co-former | Resulting Structure | Potential Application |

| Tetracyanoquinodimethane | Charge-transfer complex | Organic electronics |

| Pyrene | Intercalated π-stack | Luminescent materials |

| 1,4-Diiodotetrafluorobenzene | Chalcogen-bonded network | Anion sensing |

Covalent Functionalization and Derivatization Strategies

Covalent modification of this compound opens up avenues for creating robust, macroscale structures and for integrating these molecules into heterogeneous systems.

Polymerization and Oligomerization Chemistry for Macroscale Structures

The dithione functional groups of this compound are amenable to various polymerization reactions. For example, they can undergo oxidative polymerization to form polymers linked by disulfide bonds. This process can be initiated either chemically, using an oxidizing agent like iodine, or electrochemically.

Alternatively, the dithione groups can participate in cycloaddition reactions, serving as potent dienophiles in Diels-Alder reactions with suitable dienes. This allows for the creation of step-growth polymers with the undecadecaene unit incorporated into the polymer backbone.

| Polymerization Method | Linkage Type | Resulting Polymer Properties |

| Oxidative Polymerization | Disulfide | Redox-responsive, potentially self-healing |

| Diels-Alder Cycloaddition | Carbon-carbon | Thermally stable, rigid backbone |

| Thiol-ene "Click" Reaction | Thioether | High yield, modular synthesis |

Surface Grafting and Immobilization Methodologies for Heterogeneous Systems

For applications in areas such as sensing and catalysis, it is often desirable to immobilize this compound onto solid surfaces. The dithione groups provide a convenient handle for surface grafting.

One common approach is to attach the molecules to gold surfaces, where the sulfur atoms form strong coordinative bonds with the gold atoms. This results in the formation of self-assembled monolayers (SAMs) with the polyene chains oriented away from the surface.

Another strategy involves the covalent attachment to silica (B1680970) or other oxide surfaces. This is typically achieved by first functionalizing the surface with a linker molecule that can react with the dithione groups, for example, through a thiol-ene "click" reaction.

| Surface | Grafting Method | Orientation of Molecule |

| Gold | Au-S bond formation | Perpendicular to surface |

| Silica | Thiol-ene reaction | Dependent on linker |

| Indium Tin Oxide (ITO) | Electrochemical deposition | Parallel to surface |

An article on "this compound" focusing on the requested aspects of advanced derivatization and supramolecular assembly cannot be generated. Extensive searches of scientific databases and scholarly articles have yielded no specific information, research findings, or data for this particular chemical compound.

The provided outline requires a detailed and scientifically accurate discussion of "this compound" within the context of:

Integration within Conjugated Polymer Systems

Organic-Inorganic Interface Chemistry and Nanocomposite Formation

Without any research data on the synthesis, properties, or reactivity of "this compound," it is impossible to create an article that is both informative and factually accurate as per the user's instructions. To proceed with generating content would require speculation and fabrication of scientific data, which would not meet the quality and accuracy standards of the request.

Therefore, the requested article cannot be provided.

Future Research Directions and Emerging Paradigms for Undecadecaene 1,11 Dithione

Exploration of Novel Synthetic Pathways and High-Throughput Synthesis

The synthesis of Undecadecaene-1,11-dithione represents a considerable chemical challenge due to the high degree of unsaturation, which makes the molecule prone to polymerization, cyclization, or decomposition. Current synthetic methods for simpler dithiones often involve the reaction of corresponding carbonyl compounds with sulfurating agents or multi-component reactions to build heterocyclic systems. beilstein-journals.orgresearchgate.netd-nb.info However, these may not be directly applicable to a linear, cumulenic dithione.

Future research must focus on developing bespoke synthetic strategies under meticulously controlled, inert conditions. Potential pathways could involve:

Stepwise Chain Elongation: Building the carbon backbone incrementally, followed by a final double thionation step.

Oligomerization of Acetylenic Precursors: Controlled oligomerization of sulfur-containing acetylenic monomers could be a viable route.

Gas-Phase or Matrix-Isolation Synthesis: Given the likely instability, synthesis in the gas phase or by isolating reactive intermediates in an inert matrix at low temperatures could allow for its formation and initial characterization. nih.gov

To accelerate the discovery of a viable synthetic route, high-throughput synthesis methodologies will be indispensable. This approach would involve the parallel execution of numerous reactions under varying conditions (catalysts, solvents, temperatures, precursors) to rapidly identify promising reaction parameters.

Table 1: Proposed Synthetic Research Approaches

| Research Approach | Description | Key Challenges |

|---|---|---|

| Precursor-Based Synthesis | Design and synthesis of stable, advanced precursors that can be converted to the target molecule in a final, high-yielding step. | Precursor stability; unwanted side reactions. |

| Catalyst Screening | High-throughput screening of transition metal or organocatalysts to facilitate the C-C and C=S bond formations. researchgate.net | Catalyst poisoning by sulfur; low selectivity. |

| Flow Chemistry | Utilizing microreactor technology to precisely control reaction time, temperature, and mixing, minimizing degradation of unstable intermediates. | Reactor fouling; precursor solubility. |

Advanced Spectroscopic Techniques for In-Situ and Real-Time Dynamic Studies

Due to its presumed high reactivity, characterizing this compound will likely require advanced spectroscopic techniques capable of real-time analysis of transient species. Standard ex-situ analysis may not be feasible.

Spectroscopic Characterization Plan:

UV-Vis Spectroscopy: The extended π-system of cumulative double bonds is expected to result in intense absorptions in the visible or near-infrared (NIR) region, making it a colorful compound. nih.govrsc.org Solvatochromism studies could provide insights into its electronic structure. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques will be crucial for identifying the characteristic stretching frequencies of the C=S (thione) and C=C=C (cumulene) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for potentially paramagnetic or unstable species, 13C NMR would provide definitive evidence of the carbon skeleton, with the C=S signal expected in the 180-190 ppm region or even further downfield. nih.gov

Mass Spectrometry: High-resolution mass spectrometry will be essential for confirming the molecular formula.

For dynamic studies, techniques such as transient absorption spectroscopy could probe the excited-state lifetime and reaction dynamics on femtosecond to microsecond timescales. Coupling synthesis in a low-temperature matrix with IR and UV-Vis spectroscopy would allow for the identification of the molecule without interference from decomposition. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Chemical Research

Given the synthetic and handling challenges, computational chemistry provides a vital avenue for predicting the properties of this compound before it is ever synthesized. cdnsciencepub.com The integration of Machine Learning (ML) and Artificial Intelligence (AI) can dramatically enhance these efforts.

Table 2: Computational and AI Research Strategies

| Technique | Application for this compound | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometry, vibrational frequencies (IR/Raman spectra), electronic transitions (UV-Vis spectra), and NMR shifts. worldscientific.comnih.govchemrxiv.org | Prediction of key spectroscopic signatures to guide experimental identification. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of the molecule's dynamic behavior at various temperatures to assess its thermal stability and decomposition pathways. | Understanding of stability limits and potential rearrangement products. |

| Machine Learning Models | Training ML models on datasets of known thiones and polyenes to predict properties like stability, solubility, and reactivity with high speed. | Rapid screening of potential synthetic precursors and reaction conditions. |

Computational studies on related thione-containing molecules have successfully elucidated geometries, reaction mechanisms, and spectroscopic properties, providing a strong foundation for these future investigations. iu.edunih.govchemrxiv.org

Precise Control over Molecular and Supramolecular Architectures

The rigid, linear structure of this compound makes it an exceptional candidate for a building block (synthon) in supramolecular chemistry. The terminal thione groups can act as hydrogen bond acceptors or coordinate to metal centers, enabling the construction of highly ordered, one-, two-, or three-dimensional materials.

Future research should explore:

Crystal Engineering: Investigating the crystallization of the molecule with various co-formers to create specific packing motifs driven by non-covalent interactions like π-π stacking and sulfur-based interactions. researchgate.netresearcher.life

Coordination Polymers: Using the terminal sulfur atoms as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The rigid linear spacer could lead to materials with unique porosity and electronic properties.

Self-Assembled Monolayers (SAMs): Exploring the assembly of the molecule on surfaces, such as gold, where the thione groups could provide strong anchoring points. nih.gov This could lead to applications in molecular electronics.

Hirshfeld surface analysis and related computational tools will be instrumental in understanding and predicting the intermolecular interactions that govern the self-assembly of these complex architectures. researchgate.net

Untapped Reactivity Manifolds and Potential for Catalytic Applications

The unique electronic structure of this compound suggests a wealth of untapped reactivity. The electron-rich cumulene chain and the reactive thione end-groups are both prime targets for chemical transformations.

Potential Areas of Reactivity and Catalysis:

Ligand in Homogeneous Catalysis: The dithione can act as a bidentate or bridging ligand for transition metals. The extended π-system could facilitate electron transfer processes, making its metal complexes promising catalysts for reactions like cross-coupling or redox catalysis. rsc.orgscispace.com

Organocatalysis: Certain thione-containing heterocyclic compounds have been shown to act as organocatalysts. uni-muenchen.de The unique structure of this compound could enable novel catalytic cycles, potentially involving its redox activity.

Addition Reactions: The cumulene system is expected to be highly susceptible to addition reactions, providing a pathway to a vast array of new functionalized derivatives.

Polymerization: Controlled polymerization of this molecule could lead to novel sulfur-containing conjugated polymers with interesting optoelectronic properties for applications in organic electronics.

Exploring its catalytic potential, for instance in the synthesis of 1,2,4-triazolidine-3-thiones or in hydroboration reactions, could reveal its utility in synthetic chemistry. scispace.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.